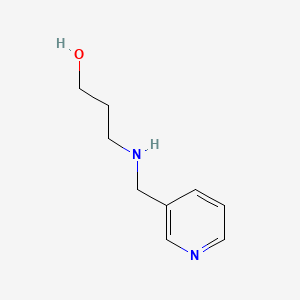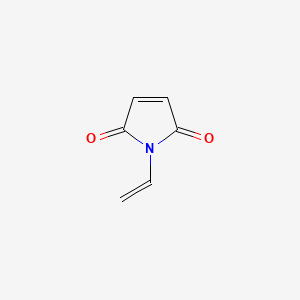
Maleimide, N-vinyl-
Vue d'ensemble
Description
Maleimide is a chemical compound with the formula H2C2(CO)2NH . This unsaturated imide is an important building block in organic synthesis . The name is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group . Maleimides also describes a class of derivatives of the parent maleimide where the NH group is replaced with alkyl or aryl groups .
Synthesis Analysis
Maleimide and its derivatives are prepared from maleic anhydride by treatment with amines followed by dehydration . A special feature of the reactivity of maleimides is their susceptibility to additions across the double bond either by Michael additions or via Diels-Alder reactions . Coupling polymerizations of 2,3-dibromo-N-substituted maleimide (DBrRMI) were carried out using palladium or nickel catalysts .
Molecular Structure Analysis
N-phenylmaleimide (NPMI) has a specially five-membered ring and N-aryl substituted structure . This allows its homopolymers and copolymers to exhibit remarkable thermal resistance properties .
Chemical Reactions Analysis
The simple, rapid reaction between a thiol and a maleimide to generate a thiosuccinimide product is currently one of the most popular methods for site-selective modification of cysteine residues in bioconjugation technology . The resulting thioether features a strong C-S bond and the reaction is virtually irreversible .
Physical And Chemical Properties Analysis
N-phenylmaleimide (NPMI) has a specially five-membered ring and N-aryl substituted structure, which allows its homopolymers and copolymers to exhibit remarkable thermal resistance properties . By introducing a desired amount of NPMI into polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA) main chain, their thermal resistance properties will hopefully be significantly improved .
Applications De Recherche Scientifique
1. Copolymerization for Improved Heat Resistance
N-vinylmaleimide, through its derivatives like N-phenylmaleimide, shows significant utility in copolymerization processes. For instance, its copolymerization with vinyl chloride (VC) enhances the heat resistance of polyvinyl chloride (PVC). This process can be controlled and optimized by selecting specific third monomers, such as acrylonitrile (AN) or methyl methacrylate (MMA), to improve copolymer composition homogeneity and heat resistance (Du, Weng, Shan, Huang, & Pan, 2000).
2. Enhanced Reactivity in Copolymerization
Studies have shown that the reactivity of maleimides, like N-aryl or N-phenylmaleimides, can be significantly enhanced when copolymerized with other monomers such as vinyl acetate, especially at varying total monomer concentrations. This enhancement can influence the overall rate of copolymerization, which is crucial in developing materials with desired properties (Elsabee, Sabaa, & Mokhtar, 1985).
3. Production of Optically Active Copolymers
The copolymerization of optically active derivatives of N-vinylmaleimide, such as N-bornylmaleimide, with various vinyl monomers like styrene and methyl methacrylate, has been researched to produce optically active copolymers. These materials have potential applications in areas where optical activity is a desired property, such as in certain types of sensors or optical devices (Yamaguchi & Minoura, 1970).
4. Use in Advanced Composite Materials
N-vinylmaleimide derivatives, like bismaleimide-modified vinyl ester oligomers, are used in developing advanced composite materials. These materials offer enhanced mechanical and thermal properties, making them suitable for high-performance applications. The modification of unsaturated polyester resins with these oligomers results in matrices with improved fracture toughness and thermal stability, beneficial for various industrial applications (Sharmila, Alagar, & Chozhan, 2007).
5. Stabilization Against Degradation
Compounds derived from N-vinylmaleimide, such as ethyl-N-phenylmaleimide-4-carboxylate (ENPMC), have been studied for their ability to stabilize polymers like PVC against degradation, including laser radiation. This stabilization can improve the thermal properties and longevity of materials in various applications (Abdel-Naby & Nouh, 2002).
6. Polymer Degradation Studies
Research involving N-vinylmaleimide derivatives has also extended into studying polymer degradation processes. For instance, the degradation of vinyl chloride/vinylidene chloride copolymers in the presence of N-substituted maleimides provides insights into how these compounds can be used to control or understand polymer degradation mechanisms (Howell & Zhang, 2006).
Mécanisme D'action
The mechanism of action occurs by enzymatic attack on the vinyl group conjugated to carbonyls and/or carbonyl group . The thiol-maleimide reaction is a type of click chemistry reaction . Specifically, the reaction between a free thiol and a maleimido group is an addition reaction known as the thiol-Michael addition .
Safety and Hazards
Orientations Futures
Transition-metal-catalyzed directed C–H alkenylation with maleimides has attracted much attention in recent years, as maleimide core moieties are present in various natural products and pharmaceuticals . These derivatives can be readily modified into biologically important compounds including succinimides, pyrrolidines and γ-lactams .
Propriétés
IUPAC Name |
1-ethenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCSJWFLPQFDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227660 | |
| Record name | Maleimide, N-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maleimide, N-vinyl- | |
CAS RN |
7685-94-1 | |
| Record name | 1-Ethenyl-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7685-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide, N-vinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleimide, N-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



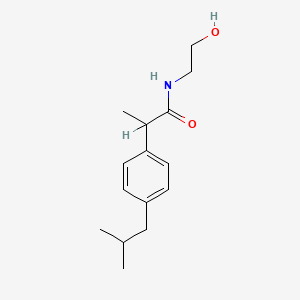
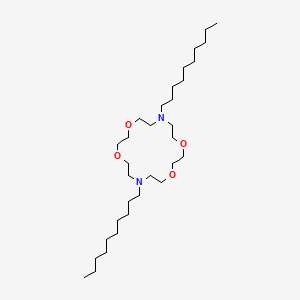
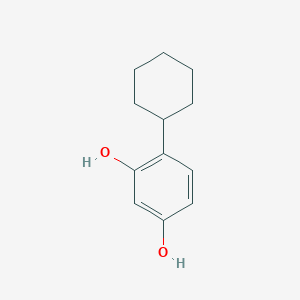
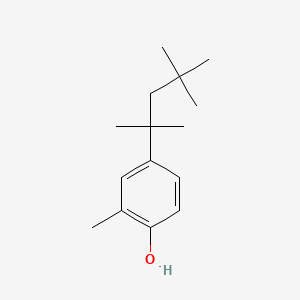
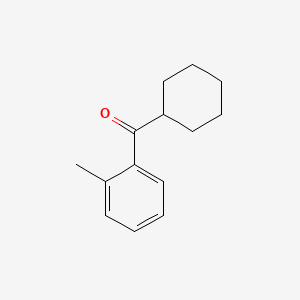
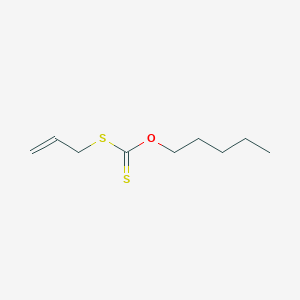

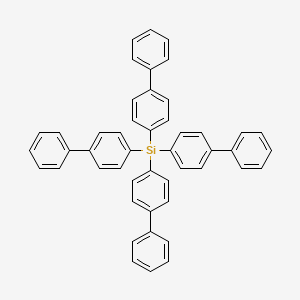

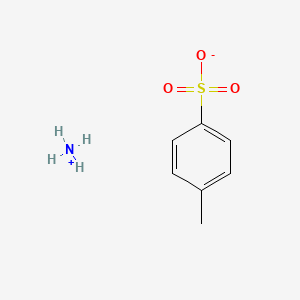
![N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine](/img/structure/B1605413.png)


